molecular formula C8H3F4NO B1309124 2-Fluoro-5-(trifluoromethoxy)benzonitrile CAS No. 886498-08-4

2-Fluoro-5-(trifluoromethoxy)benzonitrile

Cat. No.: B1309124
CAS No.: 886498-08-4
M. Wt: 205.11 g/mol
InChI Key: MFLGNKVMGUFLOV-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)benzonitrile: is a chemical compound with the molecular formula C8H3F4NO and a molecular weight of 205.11 g/mol It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzonitrile core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(trifluoromethoxy)benzonitrile typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide under heating conditions. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 170°C) overnight .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Amines: From the reduction of the nitrile group.

    Carboxylic Acids: From the oxidation of the nitrile group.

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)benzonitrile has several applications in scientific research, including:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzonitrile
  • 2-Fluoro-5-methoxybenzonitrile
  • 2-Fluoro-5-chlorobenzonitrile

Comparison: 2-Fluoro-5-(trifluoromethoxy)benzonitrile is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which can enhance its chemical stability and reactivity compared to similar compounds. These functional groups can also influence its physical properties, such as solubility and boiling point, making it distinct in its applications .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLGNKVMGUFLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411038
Record name 2-Fluoro-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-08-4
Record name 2-Fluoro-5-(trifluoromethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethoxy)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of E-2-fluoro-5-trifluoromethoxy-benzaldehyde oxime (47.5 g, 213 mmol) in THF (400 mL) was added triethylamine (65.0 mL, 466 mmol). The mixture was cooled in an ice bath and trifluoroacetic anhydride (32.8 mL, 236 mmol) was added at such a rate that the temperature was kept <30° C. After 1 h at rt all volatiles were evaporated (40° C., 200 mbar). The oily residue was partitioned (ether/water), the organic phase was dried over sodium sulfate and concentrated. Distillation (24 mbar, T=80-83° C.) afforded the title compound (36.1 g, 83%) that was sufficiently pure to be used in the next step. MS: m/e=205 [M]+.
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
32.8 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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